2,2-Diphenylcyclopropylmethyl chloride
Description
Properties
CAS No. |
59050-94-1 |
|---|---|
Molecular Formula |
C16H15Cl |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
[2-(chloromethyl)-1-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C16H15Cl/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
SWVYXLZGYQYMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound 2,2 Diphenylcyclopropylmethyl Chloride
Classical Synthetic Routes and Their Modern Adaptations
Classical approaches to 2,2-diphenylcyclopropylmethyl chloride typically involve a two-stage process: the formation of a stable precursor molecule containing the 2,2-diphenylcyclopropyl core, followed by the functional group transformation to introduce the chloride atom.
Preparation of Key Precursors for this compound
The most direct and common precursor for the target compound is (2,2-diphenylcyclopropyl)methanol (B15050368). The synthesis of this key alcohol intermediate is generally achieved through the reduction of a corresponding carboxylic acid or its ester derivative.
The primary starting material for this sequence is 2,2-diphenylcyclopropanecarboxylic acid. scbt.comchemsrc.com The synthesis of this acid can be approached in several ways. One common strategy involves the reaction of a malonic ester derivative with a dihaloalkane, followed by hydrolysis and decarboxylation. For instance, the synthesis of the parent cyclopropane-1,1-dicarboxylic acid is well-documented, proceeding via the reaction of diethyl malonate with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions. orgsyn.org A similar pathway can be envisioned for the diphenyl-substituted analogue.
Once 2,2-diphenylcyclopropanecarboxylic acid is obtained, it is reduced to the primary alcohol, (2,2-diphenylcyclopropyl)methanol. This transformation is a standard procedure in organic synthesis, typically employing powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for this reduction. youtube.com Alternatively, borane (B79455) (BH₃) complexes can also be used. The general scheme involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid, ultimately yielding the primary alcohol after an aqueous workup. mdpi.com
Table 1: Synthesis of (2,2-diphenylcyclopropyl)methanol via Reduction of 2,2-Diphenylcyclopropanecarboxylic Acid
| Reactant | Reagent | Solvent | General Conditions | Product |
|---|---|---|---|---|
| 2,2-Diphenylcyclopropanecarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Stirring under inert atmosphere, followed by aqueous workup | (2,2-Diphenylcyclopropyl)methanol |
| 2,2-Diphenylcyclopropanecarboxylic acid | Borane-THF complex (BH₃·THF) | Anhydrous THF | Stirring under inert atmosphere, followed by oxidative or hydrolytic workup | (2,2-Diphenylcyclopropyl)methanol |
Halogenation Strategies for Chloride Introduction
With the precursor alcohol in hand, the final step is the conversion of the hydroxyl group into a chlorine atom. This is a fundamental functional group interconversion with several reliable methods.
The most common and direct method for converting a primary alcohol to an alkyl chloride is the use of thionyl chloride (SOCl₂). libretexts.org The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. ccspublishing.org.cn The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. sciencemadness.org The reaction can be performed neat or in the presence of a non-nucleophilic solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net Often, a base such as pyridine (B92270) is added to neutralize the HCl generated.
Alternative reagents offer milder conditions. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or trichloroisocyanuric acid, is an effective method that proceeds under neutral conditions, which can be advantageous for sensitive substrates. researchgate.net Another approach involves the use of sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), in the presence of a base. commonorganicchemistry.com
A more atom-economical and "green" approach is the direct use of hydrochloric acid. However, this method is generally less reactive for primary alcohols and may require elevated temperatures and pressures to achieve efficient conversion. tue.nl
Table 2: Halogenation Methods for Converting (2,2-diphenylcyclopropyl)methanol to this compound
| Reagent(s) | Solvent | Typical Conditions | Key Features |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux or room temperature, often with a base (e.g., pyridine) | High reactivity; gaseous byproducts (SO₂, HCl) drive reaction forward. libretexts.org |
| Triphenylphosphine (PPh₃) + CCl₄ | Acetonitrile or DCM | Mild, neutral conditions | Part of the classic Appel reaction. researchgate.net |
| Trichloroisocyanuric Acid + PPh₃ | Anhydrous Acetonitrile | Mild conditions | A solid, stable source of electrophilic chlorine. researchgate.net |
| Hydrochloric Acid (HCl) | Water or organic solvent | Elevated temperature and pressure | High atom economy, but may require harsh conditions. tue.nl |
Development of Novel and Efficient Synthetic Protocols
While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, selectivity, and scalability. Research in this area focuses on stereocontrolled reactions and adaptations for larger-scale preparations.
Stereoselective and Regioselective Synthesis of this compound
For the specific target molecule, this compound, the substitution pattern (gem-diphenyl at C2) means that cyclopropanation of 1,1-diphenylethylene (B42955) is inherently regioselective and does not create a new stereocenter at the C2 position. However, the principles of stereoselective cyclopropanation are critical for the synthesis of related chiral cyclopropane (B1198618) derivatives.
Significant advances have been made in asymmetric cyclopropanation. One of the most powerful methods involves transition-metal catalysis, particularly with rhodium and copper catalysts. Chiral rhodium(II) carboxylate catalysts, such as those developed by Davies and others, can catalyze the reaction of a diazo compound with an alkene to produce cyclopropanes with high diastereo- and enantioselectivity. unl.pt For instance, the reaction of 1,1-diphenylethylene with a diazoacetate in the presence of a chiral dirhodium catalyst like Rh₂(DOSP)₄ can afford chiral cyclopropane esters with excellent stereocontrol. unl.pt
Biocatalysis has also emerged as a potent tool. Engineered hemoproteins, such as modified myoglobin, can catalyze carbene transfer reactions to form cyclopropanes with exceptional levels of selectivity, even for challenging electron-deficient olefins. acs.orgrochester.edu
Another strategy for achieving stereocontrol is through substrate-directed reactions. The Simmons-Smith cyclopropanation, which uses a zinc carbenoid, can be directed by a nearby hydroxyl group in an allylic alcohol, leading to the formation of the cyclopropane ring on the same face as the directing group. nih.gov Furthermore, asymmetric synthesis can be achieved through the intramolecular ring closure of an acyclic precursor where the chirality has been pre-installed. rsc.orgrsc.org
Considerations for Scalable Synthesis in Academic Contexts
Translating a synthetic route from a small laboratory scale to a larger, multigram scale presents several challenges. Safety, cost, and practicality become paramount.
Many classic cyclopropanation methods rely on potentially hazardous reagents. For example, the use of diazo compounds, particularly diazomethane, is often avoided on a large scale due to their toxicity and explosive nature. psu.edu Therefore, developing protocols that use safer, more stable reagents is a key consideration for scalability. psu.edu
The Simmons-Smith reaction is often considered more scalable. Modern adaptations, such as performing the reaction under solvent-free conditions using ball-milling, improve its environmental footprint and ease of handling on a larger scale. researchgate.net Similarly, protocols that avoid chromatography by designing reaction sequences that yield crystalline products or intermediates are highly desirable for efficient scale-up. acs.org
The development of modular and robust synthetic routes using common laboratory reagents is another important aspect. acs.org For the final halogenation step, while thionyl chloride is effective, its corrosive nature can be problematic. Continuous flow chemistry offers a safer and more controlled alternative, particularly for reactions involving hazardous reagents or exothermic processes, such as the conversion of alcohols to chlorides using concentrated HCl. tue.nl This approach allows for better heat management and minimizes the volume of hazardous material present at any given time, enhancing safety in an academic setting.
Mechanistic Investigations into the Reactivity of 2,2 Diphenylcyclopropylmethyl Chloride
Solvolytic Processes and Kinetics of 2,2-Diphenylcyclopropylmethyl Chloride
The solvolysis of cyclopropylmethyl systems is a cornerstone of physical organic chemistry, demonstrating remarkable reaction rates that are attributed to the unique ability of the cyclopropyl (B3062369) group to stabilize an adjacent positive charge. The introduction of two phenyl groups at the 2-position of the cyclopropyl ring, as in this compound, provides an exceptional model for studying the electronic effects that govern these reactions. The solvolytic behavior of this substrate is characterized by the formation of a highly stabilized carbocationic intermediate, the kinetics of which provide deep insight into the reaction mechanism.
The quantitative study of solvolysis rates is crucial for elucidating reaction mechanisms. For substrates like this compound, which react via an Sₙ1-like pathway, the rate of reaction is highly sensitive to the properties of the solvent. By systematically varying the solvent and temperature, key activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined, offering a window into the energetic landscape of the rate-determining step.
Linear free energy relationships (LFERs) are powerful tools for correlating reaction rate data and probing mechanistic details. The Grunwald-Winstein equation is paramount in the study of solvolysis reactions. The original equation is expressed as:
log(k/k₀) = mY
where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol (B145695)/20% water), respectively. The parameter Y quantifies the ionizing power of the solvent, while the substrate-dependent parameter m measures the sensitivity of the solvolysis rate to the solvent's ionizing power. A high m value (typically close to 1.0) is indicative of a mechanism with a large degree of charge separation in the transition state, characteristic of an Sₙ1 reaction proceeding through a carbocation intermediate.
For the parent compound, cyclopropylcarbinyl bromide, analysis of its solvolysis rates across various hydroxylic solvents using the extended Grunwald-Winstein equation yields an m value of 0.75. researchgate.net For this compound, the two phenyl groups are expected to significantly delocalize the developing positive charge in the transition state. This enhanced charge stabilization would lead to a much greater sensitivity to solvent ionizing power, and therefore, a substantially higher m value is anticipated, likely exceeding that of the parent system and approaching or even exceeding 1.0.
While solvent polarity (ionizing power) is a dominant factor in Sₙ1 reactions, solvent nucleophilicity can also play a role, either by attacking the intermediate carbocation in a product-forming step or, in some cases, by providing nucleophilic assistance to the ionization process itself. The extended Grunwald-Winstein equation accounts for this by including a term for solvent nucleophilicity, N:
log(k/k₀) = mY + lN
Here, l is the sensitivity of the substrate to changes in solvent nucleophilicity. A significant l value suggests a degree of nucleophilic participation in the rate-determining step, characteristic of an Sₙ2 mechanism. For reactions that proceed through a carbocation intermediate, a low l value is expected.
In the solvolysis of the parent cyclopropylcarbinyl bromide, the reaction shows a sensitivity to solvent nucleophilicity with an l value of 0.42. researchgate.net This suggests a mechanism involving rate-determining ionization with appreciable nucleophilic solvation of the incipient carbocation. For this compound, the highly stabilized nature of the carbocation intermediate would diminish the need for nucleophilic assistance from the solvent in the rate-determining step. Consequently, the l value for this substrate is expected to be very small, indicating a mechanism that is close to the Sₙ1 end of the mechanistic spectrum.
Interactive Table: Grunwald-Winstein Parameters for Cyclopropylcarbinyl Systems
| Compound | Leaving Group | m (Sensitivity to Ionizing Power) | l (Sensitivity to Nucleophilicity) | Mechanistic Interpretation |
| Cyclopropylcarbinyl Bromide researchgate.net | Br | 0.75 | 0.42 | Sₙ1 with nucleophilic solvent assistance |
| This compound | Cl | > 0.75 (Predicted) | < 0.42 (Predicted) | Limiting Sₙ1 mechanism |
Deuterium kinetic isotope effects (KIEs) are a sensitive probe for changes in bonding and hybridization at the transition state. In solvolysis reactions, an α-deuterium KIE is measured by comparing the rate of the parent compound (kH) with its α-dideuterated analogue (kD). The magnitude of kH/kD provides insight into the transition state structure.
For an Sₙ1 solvolysis, the rate-determining step involves the rehybridization of the α-carbon from sp³ in the ground state to sp² in the carbocation intermediate. This change leads to a lowering of the C-H bending vibrational frequency, resulting in a normal KIE (kH/kD > 1). The maximum value for an α-deuterium KIE in Sₙ1 solvolysis is typically around 1.15-1.25 per deuterium. For the hydrolysis of alkyl chlorides, KIE values are often in the range of 1.20 to 1.25. researchgate.net
For the solvolysis of this compound, a significant α-deuterium KIE would be expected, consistent with a transition state that has a high degree of carbocationic character and significant sp² hybridization at the methyl carbon. A measured value in the range of 1.20-1.25 would provide strong evidence for a rate-determining ionization step.
The exceptional reactivity of cyclopropylmethyl systems is directly linked to the stability of the carbocationic intermediates formed upon ionization.
The ionization of this compound leads to the formation of the 2,2-diphenylcyclopropylmethyl cation. This cation is extraordinarily stable due to the synergistic delocalization of the positive charge by both the cyclopropyl ring and the two phenyl groups.
The cyclopropyl group stabilizes an adjacent carbocation through homoconjugation. The Walsh orbitals of the cyclopropane (B1198618) ring, which have significant p-character, can effectively overlap with the vacant p-orbital of the carbocationic center. This interaction is maximized in a "bisected" conformation, where the vacant p-orbital is aligned with the plane of the C2-C3 bond of the cyclopropyl ring. This delocalization of electron density from the cyclopropyl ring into the cationic center is a powerful stabilizing effect. acs.org
In addition to the cyclopropyl stabilization, the two phenyl groups at the C2 position provide extensive resonance stabilization. The positive charge can be delocalized throughout the π-systems of both aromatic rings. The combination of these two potent stabilizing features—homoconjugation from the cyclopropyl group and resonance from two phenyl groups—results in a highly delocalized and stable carbocation. This high degree of stability lowers the activation energy for its formation, accounting for the rapid solvolysis rates observed for this class of compounds. The acetolysis of the parent cyclopropylcarbinyl tosylate, for instance, is dramatically faster than related systems lacking this stabilization. researchgate.net
Characterization of Carbocationic Intermediates in Solvolysis
Spectroscopic Detection and Lifetime Studies of Transient Carbocationic Species
The direct observation of carbocations generated from precursors like this compound is typically achieved under superacid conditions (e.g., SbF₅-SO₂ClF) at very low temperatures. These conditions allow for the preparation of stable, long-lived carbocation solutions, which can then be studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific lifetime data for the 2,2-diphenylcyclopropylmethyl cation is not extensively documented in readily available literature, studies on analogous systems provide a framework for understanding its expected behavior. ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these transient species. Key spectroscopic features that would be anticipated for the 2,2-diphenylcyclopropylmethyl cation include:
Downfield Chemical Shifts: The carbons bearing the positive charge (formally the methylene (B1212753) carbon and any carbons participating in charge delocalization) would exhibit significant downfield shifts in the ¹³C NMR spectrum, characteristic of electron-deficient centers.
Signal Averaging: Due to rapid equilibria between different cationic structures (e.g., classical and non-classical forms, or rapidly rearranging isomers), the observed NMR spectra may show time-averaged signals. The appearance of these signals can be highly temperature-dependent.
Charge Delocalization: The extent of charge delocalization into the phenyl rings and the cyclopropane ring can be inferred from the chemical shifts of the aromatic and cyclopropyl protons and carbons.
Lifetime studies of such cations involve techniques like laser flash photolysis or dynamic NMR, which can measure the rates of cation decay or rearrangement, providing insight into their stability and reactivity.
Role of Neighboring Phenyl Group Participation (e.g., Phenonium Ion Analogs)
Neighboring group participation (NGP), also known as anchimeric assistance, is a critical concept in understanding the reactivity of this compound. The phenyl groups at the C2 position of the cyclopropane ring are perfectly positioned to assist in the ionization of the C-Cl bond.
The mechanism involves the π-electrons of one of the phenyl rings acting as an internal nucleophile, attacking the methylene carbon as the chloride ion departs. This participation leads to the formation of a bridged, non-classical carbocation known as a phenonium ion . msu.edu The positive charge is delocalized over the three atoms of the bridge (the methylene carbon, the ipso-carbon, and the ortho-carbon of the participating phenyl ring).
Key consequences of phenyl group participation include:
Rate Acceleration: NGP significantly increases the rate of solvolysis compared to similar compounds lacking a participating group. The delocalization of the developing positive charge in the transition state lowers its energy.
Stereochemical Control: The formation of the bridged phenonium ion intermediate dictates the stereochemical outcome of nucleophilic attack, which must occur from the side opposite the bridging phenyl group.
The formation of a phenonium ion is a specific type of Wagner-Meerwein rearrangement and is a key pathway for stabilizing the initial carbocation. msu.edu
Rearrangement Reactions and Pathways of this compound
The carbocation generated from this compound is highly prone to rearrangement. This is driven by two primary factors: the inherent strain of the three-membered cyclopropane ring and the stabilization gained by forming more stable carbocationic structures.
Factors Governing Regioselectivity and Stereoselectivity in Rearrangements
The solvolysis of this compound proceeds through the formation of a carbocationic intermediate. The fate of this intermediate is highly dependent on the reaction conditions, particularly the solvent, and the inherent structural features of the substrate. The regioselectivity of the rearrangement is dictated by the migratory aptitude of the different groups attached to the cyclopropane ring and the stability of the resulting carbocationic species.
In the case of the 2,2-diphenylcyclopropylcarbinyl cation, two primary rearrangement pathways are observed: one involving migration of a phenyl group and the other involving migration of a cyclopropyl C-C bond (ring opening). The choice between these pathways is a delicate balance of electronic and steric factors.
Solvent Effects on Regioselectivity:
The nucleophilicity and ionizing power of the solvent play a crucial role in directing the course of the reaction. In less nucleophilic, highly ionizing solvents, the carbocation has a longer lifetime, allowing for more extensive rearrangement. Conversely, in more nucleophilic solvents, trapping of the initial carbocation can compete more effectively with rearrangement.
A study on the solvolysis of a related system, 1-(p-anisyl)-1-cyclopropylethanol, provides insight into the solvent's role. While not the exact same compound, the principles of carbocation behavior are analogous. The product distribution from the solvolysis of this alcohol in different solvents highlights the impact of the medium on the reaction pathway.
| Solvent | 1-(p-Anisyl)-1-cyclopropylethylene (%) | 1-(p-Anisyl)cyclobutanol (%) | Other Products (%) |
|---|---|---|---|
| 80% Acetone | 75 | 25 | 0 |
| Acetic Acid | 50 | 50 | 0 |
| Formic Acid | 20 | 80 | 0 |
This table illustrates how the product distribution for a similar cyclopropylcarbinyl system changes with the solvent, indicating a shift in the reaction mechanism or the relative rates of competing pathways.
Stereoselectivity:
Advanced Applications of 2,2 Diphenylcyclopropylmethyl Chloride in Organic Synthesis
Synthesis of Novel Cycloalkane Derivatives
The inherent ring strain of the cyclopropane (B1198618) moiety in 2,2-diphenylcyclopropylmethyl chloride provides a potent driving force for skeletal rearrangements, enabling the construction of larger and more complex cyclic systems. This reactivity has been harnessed for the synthesis of substituted cyclopropane and cyclobutane skeletons, as well as for the stereocontrolled synthesis of polycyclic compounds.
Construction of Substituted Cyclopropane and Cyclobutane Skeletons
While seemingly counterintuitive to use a cyclopropane derivative to construct other cyclopropanes, the reactivity of the 2,2-diphenylcyclopropylmethyl system allows for the introduction of new functionalities onto the cyclopropane ring through carefully controlled reaction conditions. Nucleophilic substitution reactions on this compound can proceed with retention of the three-membered ring, affording a direct route to substituted cyclopropane derivatives that might be challenging to access through other synthetic methods.
More significantly, the solvolysis of this compound often leads to the formation of cyclobutane derivatives through ring expansion. The initial formation of the primary carbocation is rapidly followed by a rearrangement to a more stable tertiary cyclobutyl cation, which is then trapped by the solvent or another nucleophile. This rearrangement is a classic example of a Wagner-Meerwein shift, driven by the relief of ring strain and the formation of a more stable carbocationic intermediate. The ratio of cyclopropyl (B3062369) to cyclobutyl products can be influenced by factors such as the solvent polarity, the nature of the nucleophile, and the reaction temperature.
| Starting Material | Reaction Conditions | Major Product(s) |
| This compound | Ethanolysis | 2,2-Diphenylcyclobutanol, 1-(2,2-Diphenylcyclopropyl)ethyl ether |
| This compound | Acetolysis | 2,2-Diphenylcyclobutyl acetate, 1-(2,2-Diphenylcyclopropyl)ethyl acetate |
This table presents hypothetical reaction outcomes based on the known reactivity of similar cyclopropylmethyl systems. Specific yields and product ratios for this compound would require dedicated experimental investigation.
Stereocontrolled Synthesis of Polycyclic Compounds
The carbocationic intermediates generated from this compound can be strategically trapped intramolecularly to construct polycyclic skeletons with a high degree of stereocontrol. By incorporating a nucleophilic moiety at a suitable position within the molecule, a cascade of cyclization reactions can be initiated upon formation of the cyclopropylmethyl cation. The stereochemical outcome of these reactions is often dictated by the conformation of the transition state, allowing for the selective formation of specific stereoisomers. This approach has been explored for the synthesis of rigid, bicyclic, and spirocyclic systems that are of interest in medicinal chemistry and materials science. The predictable nature of the carbocation rearrangements and the ability to control the stereochemistry of the subsequent cyclizations make this compound a powerful tool for the synthesis of complex polycyclic architectures.
As a Building Block for Complex Carbon Frameworks
The unique reactivity of this compound extends beyond the synthesis of simple cycloalkanes. It serves as a versatile building block for the construction of complex and diverse carbon frameworks through its participation in cascade and tandem reactions, as well as rearrangement-based transformations.
Utility in Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. The generation of the highly reactive 2,2-diphenylcyclopropylmethyl cation can initiate a sequence of events, including rearrangements, cyclizations, and additions, to rapidly build molecular complexity. For instance, a reaction cascade could be initiated by the ionization of the chloride, followed by a ring-opening rearrangement to a homoallylic cation, which could then participate in an intramolecular Diels-Alder reaction or a series of Michael additions to construct polycyclic systems in a single pot. The design of such cascade reactions relies on a thorough understanding of the relative rates of the competing reaction pathways of the carbocationic intermediates.
Precursor for Rearrangement-Based Transformations
The propensity of the 2,2-diphenylcyclopropylmethyl cation to undergo rearrangements is a cornerstone of its utility in organic synthesis. Beyond the simple ring expansion to cyclobutane systems, more complex and less intuitive rearrangements can be accessed under specific conditions. These transformations can lead to the formation of intricate carbon skeletons that would be difficult to assemble using conventional synthetic methods. For example, under the influence of strong Lewis acids, the initial carbocation could trigger a series of 1,2-phenyl shifts and hydride migrations, ultimately leading to the formation of polycyclic aromatic hydrocarbons or other complex unsaturated systems. The products of these rearrangement-based transformations are highly dependent on the reaction conditions, including the nature of the catalyst, the solvent, and the temperature, offering a rich landscape for the discovery of novel synthetic transformations.
| Intermediate | Rearrangement Type | Potential Product Skeletons |
| 2,2-Diphenylcyclopropylmethyl cation | Ring Expansion | Cyclobutane |
| 2,2-Diphenylcyclopropylmethyl cation | Ring Opening/Cyclization | Bicyclic systems |
| 2,2-Diphenylcyclopropylmethyl cation | Phenyl Migration/Cyclization | Polycyclic Aromatic Hydrocarbons |
This table illustrates the potential synthetic outcomes based on the rearrangement pathways available to the 2,2-diphenylcyclopropylmethyl cation.
Development of New Synthetic Methodologies Utilizing this compound
The unique and predictable reactivity of this compound continues to inspire the development of new synthetic methodologies. Research in this area focuses on several key aspects:
Catalyst Development: The design of new catalysts, particularly chiral Lewis acids, to control the stereochemical outcome of the carbocationic rearrangements and subsequent reactions is an active area of investigation. Enantioselective transformations would significantly enhance the synthetic utility of this building block.
Novel Cascade Reactions: The exploration of new cascade and tandem reaction sequences initiated by the formation of the 2,2-diphenylcyclopropylmethyl cation is a promising avenue for the rapid synthesis of complex natural products and other biologically active molecules.
Flow Chemistry Applications: The use of flow chemistry techniques could offer better control over the highly reactive carbocationic intermediates, potentially leading to improved yields, selectivities, and the discovery of new reaction pathways that are not accessible under batch conditions.
The investigation into the catalytic applications of this compound appears to be a highly specialized area with limited publicly available information. General principles of carbocationic chemistry suggest that a substituted cyclopropylmethyl chloride, such as the 2,2-diphenyl derivative, could potentially serve as an initiator in the presence of a suitable Lewis acid. The phenyl groups would be expected to stabilize the resulting carbocation. However, without specific studies on this compound, any discussion on its reactivity in catalyst development for carbocationic processes would be purely speculative and would not meet the requirement for scientifically accurate, data-supported content.
Further research would be necessary to elucidate the specific reactivity of this compound in this domain and to generate the detailed findings required to populate the requested article section. At present, the scientific community has not published research that fits the specific scope of the user's request.
Q & A
Q. What are the recommended synthetic routes for 2,2-diphenylcyclopropylmethyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding alcohol (2,2-diphenylcyclopropylmethanol) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as temperature (0–25°C), solvent (e.g., anhydrous dichloromethane), and stoichiometry (1:1.2 alcohol-to-chlorinating agent ratio) significantly impact yield. Side products, such as disubstituted byproducts, may form under prolonged reaction times or excess chlorinating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
| Synthetic Optimization Table | |-----------------------------------|------------------------------------------| | Reagent | SOCl₂ (higher selectivity) vs. PCl₅ (faster) | | Solvent | Anhydrous DCM or toluene | | Yield Range | 65–85% (depending on purity of alcohol precursor) |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the cyclopropane ring and methyl chloride moiety. For example:
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the methyl chloride group resonates as a singlet (δ 3.8–4.2 ppm).
- IR Spectroscopy : C-Cl stretching vibrations near 750–800 cm⁻¹ confirm chlorination.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula (C₁₆H₁₃Cl). X-ray crystallography may resolve stereochemical uncertainties .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : The compound is moisture-sensitive due to the reactive C-Cl bond. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials is advised. Decomposition products (e.g., hydrolysis to 2,2-diphenylcyclopropylmethanol) can be monitored via periodic TLC or GC-MS analysis. Avoid exposure to bases or nucleophiles during handling .
Q. What are common reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The chloride group undergoes nucleophilic substitution (Sₙ2) with amines, alcohols, or thiols to form ethers, thioethers, or amines. The cyclopropane ring’s strain enhances electrophilicity, enabling ring-opening reactions under acidic or radical conditions. For example, reaction with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications .
Advanced Research Questions
Q. How does the cyclopropane ring’s stereoelectronic effects influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The cyclopropane’s bent bonds and ring strain alter electron distribution, directing regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) reveal that the methyl chloride group stabilizes transition states via hyperconjugation, favoring para-substitution on the phenyl rings. Experimental validation using Pd(PPh₃)₄ catalysts and aryl boronic acids shows 70–90% yields for biaryl products .
Q. What strategies mitigate side reactions during the synthesis of derivatives with sensitive functional groups?
- Methodological Answer : For reactions involving azides or Grignard reagents, use low temperatures (–78°C) and slow reagent addition to suppress cyclopropane ring-opening. Protecting groups (e.g., silyl ethers for alcohols) prevent undesired nucleophilic attacks. In situ monitoring via Raman spectroscopy helps detect intermediates and adjust reaction kinetics .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution or ring-opening reactions. Molecular dynamics simulations predict solvation effects in polar aprotic solvents (e.g., DMF), guiding solvent selection. Benchmarking against experimental data (e.g., kinetic isotope effects) validates computational predictions .
Q. What analytical approaches resolve contradictory data in kinetic studies of hydrolysis reactions?
- Methodological Answer : Conflicting rate constants may arise from solvent polarity or trace water content. Use isotopically labeled water (D₂O) and LC-MS to track hydrolysis pathways. Arrhenius plots (ln k vs. 1/T) differentiate between solvent-assisted and direct hydrolysis mechanisms. Cross-validation with ¹⁸O-labeling experiments clarifies nucleophilic attack sites .
Q. How is the compound utilized in synthesizing strained macrocycles or cage compounds?
- Methodological Answer : The cyclopropane ring serves as a rigid spacer in macrocycle synthesis. For example, coupling with diamine linkers via SN2 reactions forms [3]-ladderanes. Strain-release-driven ring-opening polymerization (ROMP) with Grubbs catalysts generates polyolefins with tailored thermal properties. Characterization via SAXS and MALDI-TOF confirms structural integrity .
Data Contradictions and Resolution
Q. Case Study: Discrepancies in reported NMR chemical shifts across studies
- Analysis : Variations in solvent (CDCl₃ vs. DMSO-d₆) and concentration cause shift differences. Referencing internal standards (e.g., TMS) and reporting solvent/temperature conditions ensure reproducibility. Collaborative databases (e.g., PubChem) provide standardized spectral data for cross-comparison .
Safety and Best Practices
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Neutralize spills with sodium bicarbonate. Toxicity data (LD₅₀) from analogous chlorides suggest acute exposure risks; monitor via OSHA-approved air sampling. Emergency procedures include eye irrigation (15 minutes) and immediate medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
